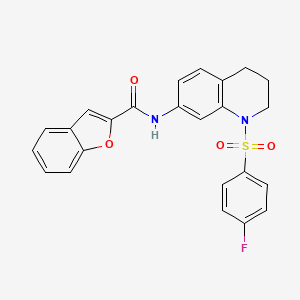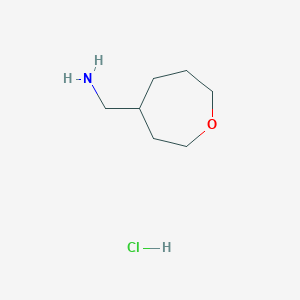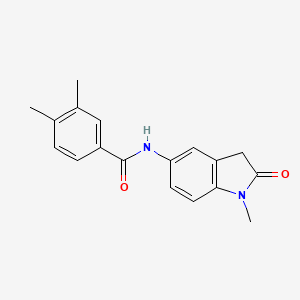![molecular formula C18H18ClN3O2 B2492727 6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide CAS No. 1385376-72-6](/img/structure/B2492727.png)
6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine carboxamide derivatives generally involves multi-component reactions, where components like malonamide, aldehyde, and malononitrile are combined in the presence of a base, such as triethylamine, in water at room temperature. These reactions are efficient for creating complex structures, including 6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide, through a water-mediated synthesis approach that supports green chemistry principles due to its use of water as a solvent (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives is characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed information on the compound's structure, including bond lengths, angles, and the overall geometry. The molecular docking studies further explore the binding modes of these compounds, suggesting potential inhibition mechanisms for tubulin polymerization, indicative of anticancer activity. Computational chemistry methods offer insights into the non-linear optical (NLO) properties and molecular interactions, emphasizing the structural intricacies of these compounds (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving pyridine carboxamide derivatives are diverse, including interactions with various reagents to produce a range of products with different functional groups. These reactions are significant for modifying the compound's chemical properties and enhancing its biological activity. The synthesis involves chloroacetonitrile or chloroacetamide, among others, leading to the formation of analogs with potential anticancer activity through the inhibition of tubulin polymerization (Abdel-rahman et al., 2003).
Physical Properties Analysis
The physical properties of pyridine carboxamide derivatives, such as solubility, melting points, and crystal structure, are determined through various analytical techniques. The solubility in different solvents indicates the compound's potential for formulation in pharmaceutical applications. Crystallography studies reveal the compound's solid-state structure, providing insights into its stability and reactivity. These properties are essential for understanding the compound's behavior in different environments and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties of 6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide, including reactivity, stability, and interactions with biological targets, are influenced by its molecular structure. The presence of functional groups such as the carboxamide moiety affects the compound's hydrogen bonding potential, polarity, and overall biological activity. Studies on the antimicrobial activity of similar compounds highlight the significance of structural modifications in enhancing biological efficacy (Kolisnyk et al., 2015).
Wissenschaftliche Forschungsanwendungen
Polysubstituted Pyridinecarboxylic Acid Derivatives
Researchers have developed methods for generating polysubstituted 2-pyridinecarboxylic acid derivatives. This involves selective reactions with chlorimine functions, leading to a series of substituted pyridine systems, which are foundational in various chemical syntheses (Dubois et al., 1996).
Pyrido and Thieno Pyrimidines Synthesis
Synthesis of novel pyrido and thieno pyrimidines involves reactions that yield various fused systems, including pyridothienopyrimidines and pyridothienotriazines. These compounds have potential applications in medicinal chemistry and drug development (Bakhite et al., 2005).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents. These compounds demonstrate promising biological activities, which could be significant in developing new therapies (Rahmouni et al., 2016).
Retro Diels-Alder Method in Synthesis
The retro Diels-Alder method has been used for the preparation of various pyrrolo and pyrimidinediones. This method involves reactions of aminooxanorbornenecarboxamide, which leads to the formation of compounds potentially useful in pharmaceutical applications (Stájer et al., 2006).
New Polyamides Synthesis
New polyamides based on bis[(carboxyanilino) carbonyl] pyridine and aromatic diamines have been synthesized. These materials, containing the pyridyl moiety, exhibit properties useful in material science and engineering applications (Faghihi & Mozaffari, 2008).
Antimicrobial Activity
Compounds synthesized from pyridinecarboxamide derivatives have been studied for their antimicrobial activity. These studies are crucial for developing new antimicrobial agents to address various infectious diseases (Kolisnyk et al., 2015).
Non-linear Optical Properties
Studies on the non-linear optical properties and molecular docking analyses of related compounds synthesized from pyridinecarboxamide derivatives have been conducted. These investigations are significant for applications in optics and molecular engineering (Jayarajan et al., 2019).
Eigenschaften
IUPAC Name |
6-chloro-N-[4-(1,3-dihydroisoindol-2-yl)-4-oxobutyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-16-8-7-13(10-21-16)18(24)20-9-3-6-17(23)22-11-14-4-1-2-5-15(14)12-22/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRUQXAAUURBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CCCNC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)
![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)


![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)
![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)
